molecular formula C8H10S B1580733 (2-Methylphenyl)methanethiol CAS No. 7341-24-4

(2-Methylphenyl)methanethiol

Cat. No. B1580733
CAS RN: 7341-24-4
M. Wt: 138.23 g/mol
InChI Key: PJUDFYDAJBQPEA-UHFFFAOYSA-N
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Description

(2-Methylphenyl)methanethiol (MPMT) is an organosulfur compound that can be used for a variety of laboratory experiments and applications. It is a colorless liquid with a strong sulfur-like odor, and is also known as 2-methylthioanisole or 2-methylthio-m-anisole. MPMT is a volatile compound and is used in a wide range of scientific research applications. It has been used in studies related to biochemistry, physiology, and pharmacology, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Biochemical Applications

Methyl-Coenzyme M Reductase System

A study explored the preparation of coenzyme M analogues, including compounds related to (2-Methylphenyl)methanethiol, and their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. These analogues were investigated as substrates and inhibitors for the enzyme system involved in methane biosynthesis, highlighting their potential in understanding and manipulating methanogenic pathways (Gunsalus, Romesser, & Wolfe, 1978).

Organic Synthesis

Methionine Conversion

Research on the formation of methional and methanethiol from methionine identified methional as a potential intermediate in reactions involving methanethiol derivatives. This study provides insights into the chemical transformations of sulfur-containing amino acids and their implications in food chemistry and biochemistry (Wainwright, McMahon, & McDowell, 1972).

Homologation Reagents

Another study focused on the electrochemical oxidation of organosilicon compounds, including phenylthio(trimethylsilyl)methane, to develop new one-carbon homologation reagents. This research offers methods for the synthesis of complex organic molecules, potentially useful in pharmaceuticals and materials science (Yoshida, Matsunaga, Murata, & Isoe, 1991).

Environmental Science

Methane to Methanol Conversion

Investigations into the photocatalytic conversion of methane to methanol under mild conditions using light, water, and a semiconductor photocatalyst are part of ongoing research into sustainable fuel production. These studies aim to develop low-energy pathways for converting methane, a potent greenhouse gas, into more valuable and less environmentally damaging substances (Taylor & Noceti, 2000).

Biochemical Analysis

Biochemical Properties

(2-Methylphenyl)methanethiol plays a significant role in biochemical reactions, particularly in sulfur metabolism. It interacts with several enzymes and proteins, including methanethiol oxidase (MTO) and selenium-binding protein 1 (SELENBP1). Methanethiol oxidase catalyzes the oxidation of this compound to formaldehyde and hydrogen sulfide, while SELENBP1 is involved in the degradation of methanethiol. These interactions are crucial for maintaining sulfur homeostasis in cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and sulfur metabolism. Additionally, this compound can modulate cell signaling pathways by interacting with signaling molecules and receptors, thereby influencing cell function and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to methanethiol oxidase and selenium-binding protein 1, leading to the oxidation and degradation of methanethiol. This process results in the production of formaldehyde and hydrogen sulfide, which can further participate in various biochemical reactions. Additionally, this compound can inhibit or activate specific enzymes, thereby modulating metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its concentration and effectiveness. Long-term exposure to this compound has been shown to affect cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, including sulfur metabolism and oxidative stress response. It interacts with enzymes such as methanethiol oxidase and selenium-binding protein 1, which play crucial roles in its degradation and detoxification. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and activity within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, this compound may localize to mitochondria, where it participates in sulfur metabolism and oxidative stress response .

properties

IUPAC Name

(2-methylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUDFYDAJBQPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302072
Record name (2-methylphenyl)methanethiol
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7341-24-4
Record name 2-Methylbenzenemethanethiol
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Record name 7341-24-4
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Record name (2-methylphenyl)methanethiol
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Record name (2-methylphenyl)methanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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